molecular formula C18H22BrN3O B14160532 N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide CAS No. 852902-64-8

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B14160532
CAS No.: 852902-64-8
M. Wt: 376.3 g/mol
InChI Key: YPRSNCOXMZLNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Acylation: The brominated compound is then subjected to acylation with acetic anhydride to form 2-bromo-4-methylphenyl acetate.

    Amidation: The acetate is reacted with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of N-(2-substituted-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 2-bromo-4-methylbenzoic acid and 2-(1-methylpyrrol-2-yl)pyrrolidine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide
  • N-(2-fluoro-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide
  • N-(2-iodo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

852902-64-8

Molecular Formula

C18H22BrN3O

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide

InChI

InChI=1S/C18H22BrN3O/c1-13-7-8-15(14(19)11-13)20-18(23)12-22-10-4-6-17(22)16-5-3-9-21(16)2/h3,5,7-9,11,17H,4,6,10,12H2,1-2H3,(H,20,23)

InChI Key

YPRSNCOXMZLNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2C3=CC=CN3C)Br

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.